2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Description
The compound “2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a pyrrolo[3,4-d]pyrimidine derivative . Pyrrolo[3,4-d]pyrimidines are known to be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one study reported a yield of 71% as a yellow solid with a melting point of 287–288 °C . The synthesis process involved the use of IR (KBr, cm −1), 1 H NMR (400 MHz, DMSO- d6), and 13 C NMR (100 MHz, DMSO- d6) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N) cm−1 . The 1H NMR spectrum shows peaks at various chemical shifts, including 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH3) .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N) cm−1 . The 1H NMR spectrum shows peaks at various chemical shifts, including 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH3) .Scientific Research Applications
Medicinal Chemistry:
The compound’s unique structure makes it a promising candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Notably, it has been investigated for its kinase inhibitory activity, which could lead to the development of targeted therapies for various diseases, including cancer .
Kinase Inhibitors:
Pyrrolo[3,4-d]pyrimidines, such as this compound, have gained significance as privileged scaffolds for kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways and are essential for treating cancer and other diseases. The compound’s structural features make it an attractive starting point for designing potent kinase inhibitors .
Organic Synthesis:
The direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives using palladium catalysis has been reported. This method allows for the introduction of diverse functional groups, making it valuable for synthetic chemists. The resulting biphenyl-containing pyrrolo[2,3-d]pyrimidines can serve as building blocks for more complex molecules .
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-13-4-2-3-11(5-13)6-15(19)18-8-12-7-16-10-17-14(12)9-18/h2-5,7,10H,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRXNJHIPJMHMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone |
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